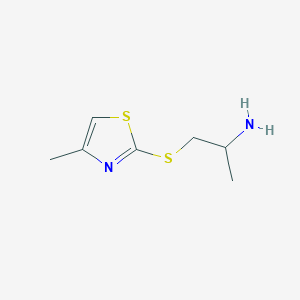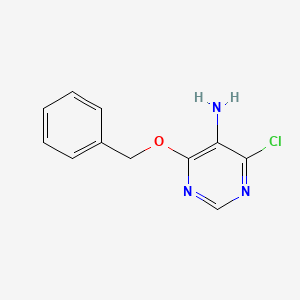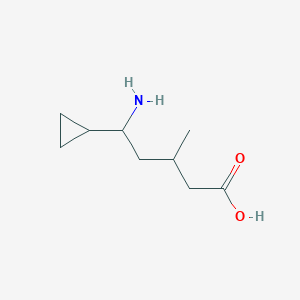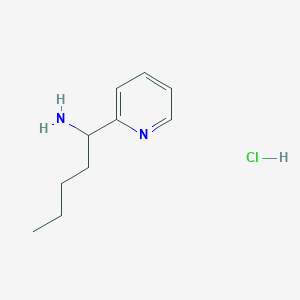
2-(2-Chlorothiophen-3-yl)-2-methylpropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Chlorothiophen-3-yl)-2-methylpropanoic acid is an organic compound featuring a chlorinated thiophene ring attached to a methylpropanoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available 2-chlorothiophene.
Grignard Reaction: The 2-chlorothiophene is subjected to a Grignard reaction with methylmagnesium bromide to introduce the methyl group at the 3-position.
Carboxylation: The resulting intermediate is then carboxylated using carbon dioxide under acidic conditions to form the propanoic acid derivative.
Industrial Production Methods
In an industrial setting, the synthesis of 2-(2-Chlorothiophen-3-yl)-2-methylpropanoic acid may involve:
Continuous Flow Chemistry: This method enhances reaction efficiency and scalability.
Catalysis: Utilizing catalysts to improve yield and selectivity.
Purification: Techniques such as crystallization or chromatography to obtain high-purity product.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol.
Substitution: The chlorine atom on the thiophene ring can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or borane.
Substitution: Nucleophiles like sodium azide or potassium thiolate under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophenes depending on the nucleophile used.
科学的研究の応用
Chemistry
Building Block: Used as a precursor in the synthesis of more complex molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology
Biological Probes: Utilized in the development of probes for studying biological systems.
Drug Development: Potential intermediate in the synthesis of pharmaceutical compounds.
Medicine
Therapeutic Agents: Investigated for potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry
Material Science: Used in the development of new materials with specific electronic properties.
Agriculture: Potential use in the synthesis of agrochemicals.
作用機序
The mechanism by which 2-(2-Chlorothiophen-3-yl)-2-methylpropanoic acid exerts its effects depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically include:
Enzyme Inhibition: Binding to active sites of enzymes, preventing substrate access.
Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.
類似化合物との比較
Similar Compounds
2-(2-Bromothiophen-3-yl)-2-methylpropanoic acid: Similar structure but with a bromine atom instead of chlorine.
2-(2-Fluorothiophen-3-yl)-2-methylpropanoic acid: Fluorine substitution on the thiophene ring.
2-(2-Methylthiophen-3-yl)-2-methylpropanoic acid: Methyl group instead of chlorine.
Uniqueness
2-(2-Chlorothiophen-3-yl)-2-methylpropanoic acid is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions in chemical and biological systems. This uniqueness can be leveraged in the design of specific compounds for targeted applications.
特性
分子式 |
C8H9ClO2S |
|---|---|
分子量 |
204.67 g/mol |
IUPAC名 |
2-(2-chlorothiophen-3-yl)-2-methylpropanoic acid |
InChI |
InChI=1S/C8H9ClO2S/c1-8(2,7(10)11)5-3-4-12-6(5)9/h3-4H,1-2H3,(H,10,11) |
InChIキー |
JRLLNSMQVQPGCC-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C1=C(SC=C1)Cl)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(But-3-yn-1-yl)amino]-5-chloropyridine-4-carboxylic acid](/img/structure/B13247685.png)
![1-{[1-(2-Methoxyphenyl)ethyl]amino}propan-2-ol](/img/structure/B13247688.png)
![3-[(Piperidin-3-yl)methyl]-1,3-oxazolidine-2,4-dione](/img/structure/B13247694.png)
![6-(Prop-2-en-1-yl)-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0,3,7]trideca-1(9),2,7-trien-5-imine](/img/structure/B13247701.png)
![2-{2-[(1-Phenylethyl)amino]ethoxy}ethan-1-ol](/img/structure/B13247704.png)
![1-[(Tert-butoxy)carbonyl]-4-(2-methoxy-2-oxoethyl)pyrrolidine-2-carboxylic acid](/img/structure/B13247710.png)







amine](/img/structure/B13247770.png)
